molecular formula C8H6BrN B096472 2-Bromophenylacetonitrile CAS No. 19472-74-3

2-Bromophenylacetonitrile

Cat. No.: B096472
CAS No.: 19472-74-3
M. Wt: 196.04 g/mol
InChI Key: BVCOJESIQPNOIF-UHFFFAOYSA-N
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Description

2-Bromophenylacetonitrile is an organic compound with the molecular formula C8H6BrN. It is also known as 2-Bromobenzyl cyanide or Benzeneacetonitrile, 2-bromo-. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a nitrile group attached to the acetonitrile moiety. It is commonly used in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the bromination of phenylacetonitrile. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves the careful addition of bromine to phenylacetonitrile under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenylacetonitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

  • 2-Chlorophenylacetonitrile
  • 2-Iodophenylacetonitrile
  • 2-Fluorophenylacetonitrile

Comparison: 2-Bromophenylacetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCOJESIQPNOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075315
Record name 2-Bromobenzyl cyanide
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19472-74-3
Record name (2-Bromophenyl)acetonitrile
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Record name 2-Bromobenzyl cyanide
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Record name 2-Bromophenylacetonitrile
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Record name 2-Bromobenzyl cyanide
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Record name (2-bromophenyl)acetonitrile
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Record name 2-BROMOBENZYL CYANIDE
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Synthesis routes and methods I

Procedure details

To a suspension of 220.0 g of sodium cyanide in 265 ml of water and 380 ml of absolute ethanol, is added, while stirring, a solution of 911.0 g of o-bromobenzyl bromide in 911 ml of ethanol. The reaction proceeds exothermally, but is eventually heated under reflux for about 0.5 hour, then cooled in an ice-bath, and filtered. The solid is washed with ether, the filtrate is concentrated, the residue is suspended in 300 ml of water and extracted with three 500 ml portions of ether. The ether extracts are washed, dried, and the solvent is removed. The residue is distilled to give 730 g of the named product, bp 141°-142° (12mm).
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
911 g
Type
reactant
Reaction Step Two
Quantity
911 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

25 g (100 mmol) of 2-bromobenzyl bromide is mixed in 100 ml of N,N-dimethylformamide and 64 ml of water with 9.75 g (150 mmol) of potassium cyanide and stirred overnight at room temperature. The reaction mixture is poured into ice water. After 3× extraction with methyl-tert butyl ether, the combined organic extracts are washed with brine, dried, and the solvent is spun off. The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 18.9 g (96.4%) of the desired compound is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.4%

Synthesis routes and methods III

Procedure details

N-Boc-protected 3-[2-(aminoethyl)phenyl]-2-propenoic acid (Compound 23) was prepared as outlined in Scheme IV. A mixture of o-bromobenzyl bromide (10.45 g; 41.81 mmol) and sodium cyanide (2.55 g; 52.25 mmol) in 100 ml of DMSO was heated at 60° C. for 5 hours. After being cooled, the reaction mixture was diluted with 200 ml of water and 200 ml of ethyl acetate. The layers were separated and the aqeous layer was extracted with any additional 100 ml of ethyl acetate. The combined organic layers were dried and concentrated, and the residue was purified on a flash column, eluting with 10% ether/hexane to obtain 6.63 g (81%) of 2-bromobenzyl cyanide 19, 1H NMR (CDCl3): δ3.83 (s, 2H); 7.18 (m,1h); 7.29 (t, 1H); 7.52 (d, 1H); 7.60 (d, 1H).
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 2-Bromophenylacetonitrile highlighted in recent research?

A1: Recent studies demonstrate the versatility of this compound as a building block in organic synthesis. For instance, it serves as a key starting material in synthesizing diverse heterocyclic compounds. One study showcased its use in a base-controlled divergent annulation reaction with ynones. Depending on the base used, the reaction selectively yields either functionalized 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines []. Another study employed this compound in a multi-step synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one, utilizing a palladium-catalyzed intramolecular C-H bond acylation reaction []. These examples illustrate the potential of this compound in constructing complex molecular structures relevant to medicinal chemistry and materials science.

Q2: Can you elaborate on the mechanism of the base-controlled divergent synthesis using this compound?

A2: The reaction of this compound with ynones proceeds through distinct pathways depending on the base used, ultimately leading to different heterocyclic products. When a weaker base is employed, the reaction follows a typical nucleophilic substitution pathway, where the deprotonated this compound attacks the ynone, followed by intramolecular cyclization to form 5-cyanobenzoxepines []. Interestingly, when using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), an unexpected O-rearrangement occurs. This rearrangement, supported by 18O-labeling experiments, leads to the formation of benzofuro[2,3-b]pyridines []. This base-controlled divergence highlights the importance of reaction conditions in controlling selectivity and accessing diverse chemical space from a common starting material.

Q3: Are there any reported large-scale applications or further modifications of the synthesized products?

A3: While the research primarily focuses on developing synthetic methodologies, one study demonstrates the scalability of the benzofuro[2,3-b]pyridine synthesis using this compound. The researchers successfully performed the reaction on a gram scale, highlighting its potential for larger-scale applications []. Moreover, they explored further transformations of the synthesized benzofuro[2,3-b]pyridines, showcasing the possibility of utilizing these compounds as versatile intermediates for synthesizing more complex molecules []. This exploration of scalability and further functionalization underlines the potential of these methodologies for practical applications in drug discovery and materials science.

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